Cas no 1322623-20-0 (rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers))

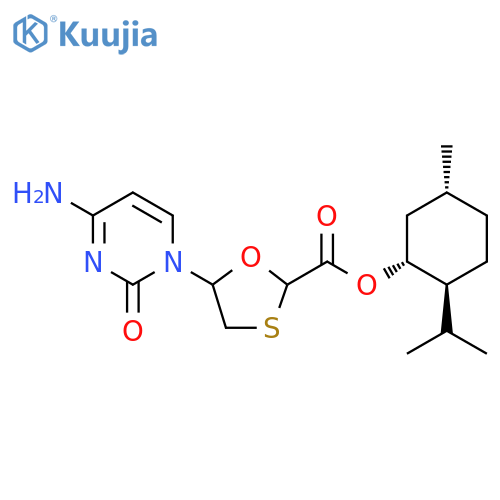

1322623-20-0 structure

商品名:rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers)

CAS番号:1322623-20-0

MF:C18H27N3O4S

メガワット:381.489683389664

CID:4553426

rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) 化学的及び物理的性質

名前と識別子

-

- rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester

- QMYKWNYBSBURDT-VHFJCILWSA-N

- rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers)

-

- インチ: 1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15?,17?/m1/s1

- InChIKey: QMYKWNYBSBURDT-PJCYRADDSA-N

- ほほえんだ: O=C1N=C(N)C=CN1C1CSC(C(=O)O[C@@H]2C[C@H](C)CC[C@H]2C(C)C)O1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 14

- 重原子数: 52

- 回転可能化学結合数: 10

じっけんとくせい

- ようかいど: DIchloromethane

rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L172450-50mg |

rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) |

1322623-20-0 | 50mg |

$1596.00 | 2023-05-18 | ||

| TRC | L172450-5mg |

rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) |

1322623-20-0 | 5mg |

$201.00 | 2023-05-18 |

rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1322623-20-0 (rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers)) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量